Structural Differentiation: Dimethylamino-Phenylethyl Side Chain Versus Non-Basic N-Alkyl or N-Aryl Nitrobenzamides
This compound is distinguished from its closest commercially available analog, 4,5-dimethoxy-2-nitro-N-(2-phenylethyl)benzamide (CAS 5873-58-5, MW 330.34 g/mol), by the presence of a dimethylamino substituent at the alpha-position of the phenylethyl chain. The target compound (MW 373.41 g/mol) incorporates a tertiary amine absent in CAS 5873-58-5, resulting in an additional hydrogen bond acceptor (HBA count: 6 vs. 5) and a measurable increase in topological polar surface area . In the broader nitrobenzamide class, N-alkyl nitrobenzamides lacking a basic amine group rely solely on lipophilic interactions for target binding; the incorporation of the dimethylamino group introduces a charge-assisted hydrogen bonding motif documented to engage Asp/Glu residues in kinase ATP-binding pockets [1]. This differentiation is critical for target selectivity profiling, as the basic amine can redirect binding preference toward targets with anionic residues in the active site.
| Evidence Dimension | Molecular properties and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW = 373.41 g/mol; Molecular Formula = C19H23N3O5; HBA = 6 (including tertiary amine); tPSA ≈ 96–110 Ų (estimated) |
| Comparator Or Baseline | 4,5-dimethoxy-2-nitro-N-(2-phenylethyl)benzamide (CAS 5873-58-5): MW = 330.34 g/mol; C17H18N2O5; HBA = 5; tPSA ≈ 85–95 Ų (estimated) |
| Quantified Difference | ΔMW = +43.07 g/mol; ΔHBA = +1; estimated ΔtPSA ≈ +10–15 Ų |
| Conditions | Calculated molecular properties from vendor-reported structures; no experimental physicochemical data available for the target compound |
Why This Matters
The additional hydrogen bond acceptor and larger polar surface area directly affect solubility, permeability, and target engagement profiles, making this compound a distinct chemical probe relative to non-basic N-alkyl nitrobenzamides in screening libraries.
- [1] Cancer Research Technology Limited. Compounds Useful as RET Inhibitors. Patent EP3609898A1. Demonstrates the 2-(dimethylamino)-2-phenylethyl pharmacophore as a key binding element for kinase inhibition. View Source
